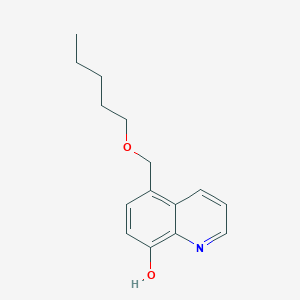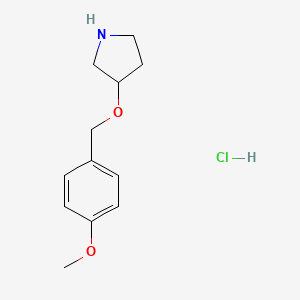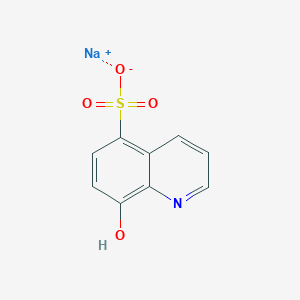
Sodium 8-hydroxyquinoline-5-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 8-hydroxyquinoline-5-sulfonate is an organic compound derived from 8-hydroxyquinoline. It is known for its chelating properties and is widely used in various scientific and industrial applications. The compound is characterized by the presence of a sulfonate group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-hydroxyquinoline-5-sulfonate typically involves the sulfonation of 8-hydroxyquinoline. The process begins by cooling fuming sulfuric acid to below 10°C, followed by the gradual addition of 8-hydroxyquinoline while maintaining the temperature below 15°C. The mixture is then stirred at temperatures below 30°C for about 5 hours. After allowing the reaction to stand overnight, the mixture is poured into water, leading to the precipitation of the product, which is then filtered, washed, and dried .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and automated temperature control systems ensures consistent product quality and yield.
化学反応の分析
Types of Reactions: Sodium 8-hydroxyquinoline-5-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the sulfonate group, potentially leading to the formation of sulfonic acids.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
科学的研究の応用
Sodium 8-hydroxyquinoline-5-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in analytical chemistry for the detection and quantification of metal ions.
Biology: The compound is employed in biological assays to study metal ion interactions and their effects on biological systems.
Industry: this compound is used in the manufacture of disinfectants, deodorants, and antiseptics.
作用機序
The mechanism of action of sodium 8-hydroxyquinoline-5-sulfonate primarily involves its ability to chelate metal ions. The hydroxyl and sulfonate groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems .
類似化合物との比較
8-Hydroxyquinoline: Lacks the sulfonate group, making it less soluble in water but still an effective chelating agent.
5-Chloro-8-hydroxyquinoline: Contains a chlorine atom at the 5-position, enhancing its antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: The parent compound without the sodium salt, used in similar applications but with different solubility properties.
Uniqueness: Sodium 8-hydroxyquinoline-5-sulfonate is unique due to its enhanced solubility in water, making it more versatile for aqueous applications. Its dual functional groups (hydroxyl and sulfonate) provide multiple sites for chemical reactions and metal ion coordination, increasing its utility in various fields.
特性
分子式 |
C9H6NNaO4S |
|---|---|
分子量 |
247.20 g/mol |
IUPAC名 |
sodium;8-hydroxyquinoline-5-sulfonate |
InChI |
InChI=1S/C9H7NO4S.Na/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);/q;+1/p-1 |
InChIキー |
IIABRHKOFVJBEV-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




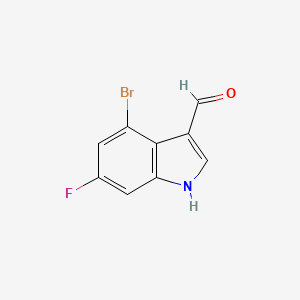
![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)

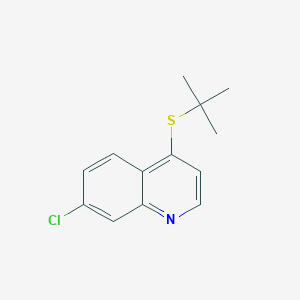


![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)
![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)
